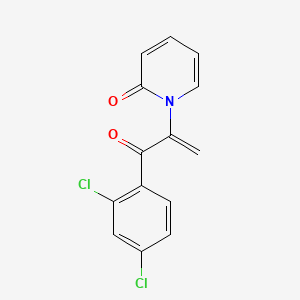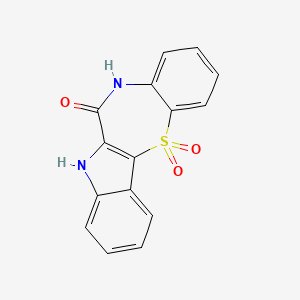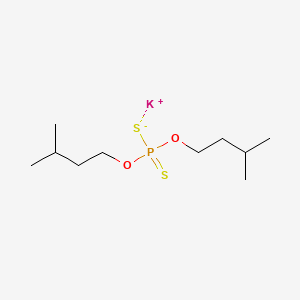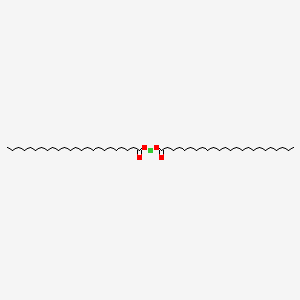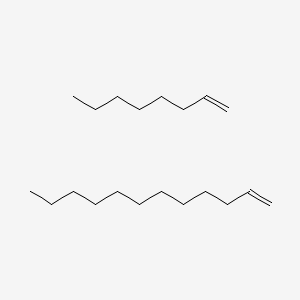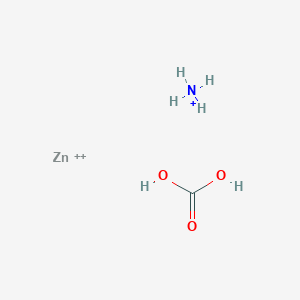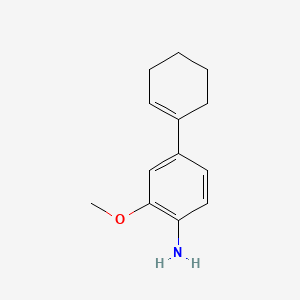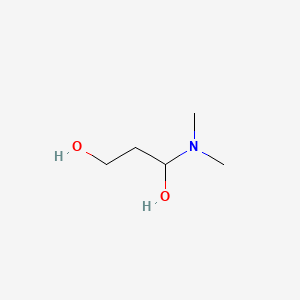
Hydroxyiron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxyiron(2+), also known as iron(II) hydroxide, is a chemical compound with the formula Fe(OH)₂. It is a greenish-white solid that is sparingly soluble in water. This compound is of interest due to its role in various chemical and environmental processes, including its use in water treatment and as a precursor to other iron compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxyiron(2+) can be synthesized through the reaction of iron(II) salts with alkaline solutions. A common method involves the reaction of iron(II) sulfate (FeSO₄) with sodium hydroxide (NaOH) under anaerobic conditions to prevent oxidation:
FeSO4+2NaOH→Fe(OH)2+Na2SO4
Industrial Production Methods
Industrial production of hydroxyiron(2+) typically involves similar precipitation reactions but on a larger scale. The process is carefully controlled to maintain the purity and prevent the oxidation of iron(II) to iron(III).
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxyiron(2+) undergoes several types of chemical reactions, including:
- In the presence of oxygen, hydroxyiron(2+) can be oxidized to form iron(III) hydroxide:
Oxidation: 4Fe(OH)2+O2+2H2O→4Fe(OH)3
Under anaerobic conditions, hydroxyiron(2+) can be reduced to form magnetite (Fe₃O₄) and hydrogen gas:Reduction: 3Fe(OH)2→Fe3O4+H2+2H2O
Common Reagents and Conditions
Common reagents used in reactions with hydroxyiron(2+) include oxidizing agents like oxygen and reducing agents like hydrogen. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of hydroxyiron(2+) include iron(III) hydroxide and magnetite, depending on the reaction conditions.
Applications De Recherche Scientifique
Hydroxyiron(2+) has several scientific research applications, including:
Water Treatment: It is used as an adsorbent for removing heavy metals and other contaminants from water.
Environmental Remediation: Hydroxyiron(2+) is employed in the remediation of contaminated soils and groundwater.
Catalysis: It serves as a catalyst in various chemical reactions, including the synthesis of organic compounds.
Biomedical Applications: Research is ongoing into its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Mécanisme D'action
The mechanism of action of hydroxyiron(2+) involves its ability to undergo redox reactions. In water treatment, for example, hydroxyiron(2+) can adsorb contaminants through ion exchange and surface complexation processes . The molecular targets and pathways involved include the interaction of hydroxyiron(2+) with various ions and molecules in the environment, leading to the formation of stable complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to hydroxyiron(2+) include:
Iron(III) hydroxide (Fe(OH)₃): A brown solid that forms under oxidizing conditions.
Magnetite (Fe₃O₄): A black magnetic mineral that forms under reducing conditions.
Iron(II) carbonate (FeCO₃): A white solid that forms in the presence of carbonate ions.
Uniqueness
Hydroxyiron(2+) is unique due to its specific redox properties and its ability to form stable complexes with various contaminants. This makes it particularly useful in environmental and industrial applications where other iron compounds may not be as effective.
Propriétés
Numéro CAS |
12299-69-3 |
|---|---|
Formule moléculaire |
FeH2O+2 |
Poids moléculaire |
73.86 g/mol |
Nom IUPAC |
iron(2+);hydrate |
InChI |
InChI=1S/Fe.H2O/h;1H2/q+2; |
Clé InChI |
ITHCMTBUBRIKKJ-UHFFFAOYSA-N |
SMILES canonique |
O.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


